Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H20BrNO2. This compound is characterized by the presence of a bromomethylene group attached to a cyclobutyl ring, which is further connected to an azetidine ring with a tert-butyl ester group. It is primarily used in chemical research and synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the Bromomethylene Group: The bromomethylene group is introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Azetidine Ring Formation: The azetidine ring is formed through a ring-closing reaction involving appropriate amine precursors.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethylene group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethylene group or other functional groups.
Cycloaddition Reactions: The cyclobutyl and azetidine rings can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution Products: New compounds with different functional groups replacing the bromomethylene group.
Oxidation Products: Compounds with higher oxidation states, such as aldehydes or carboxylic acids.
Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and reactivity, influencing its overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: Similar structure but with a bromomethyl group instead of a bromomethylene group.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group instead of a bromomethylene group.
Tert-butyl 3-(hydroxymethylene)azetidine-1-carboxylate: Features a hydroxymethylene group in place of the bromomethylene group.
Uniqueness
Tert-butyl 3-(3-(bromomethylene)cyclobutyl)azetidine-1-carboxylate is unique due to the presence of both a bromomethylene group and a cyclobutyl ring, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1206970-49-1 |
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Molecular Formula |
C13H20BrNO2 |
Molecular Weight |
302.21 g/mol |
IUPAC Name |
tert-butyl 3-[3-(bromomethylidene)cyclobutyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H20BrNO2/c1-13(2,3)17-12(16)15-7-11(8-15)10-4-9(5-10)6-14/h6,10-11H,4-5,7-8H2,1-3H3 |
InChI Key |
BOMUMBHUFIQUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC(=CBr)C2 |
Origin of Product |
United States |
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